molecular formula C10H17IN2O2 B14493094 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide CAS No. 64198-56-7

3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide

Cat. No.: B14493094
CAS No.: 64198-56-7
M. Wt: 324.16 g/mol
InChI Key: QUWCLGSDMNZUJS-UHFFFAOYSA-N
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Description

“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of pyrrolidine and oxazole rings, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” typically involves multi-step organic reactions. The starting materials might include pyrrolidine derivatives and oxazole precursors. Common synthetic routes may involve:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the oxazole ring via condensation reactions.

    Step 3: Methylation and iodination to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to optimize yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with DNA/RNA: Binding to nucleic acids to affect gene expression.

    Cellular Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium chloride
  • 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium bromide

Uniqueness

“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its chloride and bromide counterparts.

Properties

CAS No.

64198-56-7

Molecular Formula

C10H17IN2O2

Molecular Weight

324.16 g/mol

IUPAC Name

5-(3,4,4-trimethyl-5H-1,3-oxazol-3-ium-2-yl)pyrrolidin-2-one;iodide

InChI

InChI=1S/C10H16N2O2.HI/c1-10(2)6-14-9(12(10)3)7-4-5-8(13)11-7;/h7H,4-6H2,1-3H3;1H

InChI Key

QUWCLGSDMNZUJS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=[N+]1C)C2CCC(=O)N2)C.[I-]

Origin of Product

United States

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